4-Bromo-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family. It is characterized by the presence of a bromine atom at the fourth position of the imidazole ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, which often involve the bromination of precursor compounds followed by cyclization processes. Research indicates that derivatives of 1,3-dihydro-2H-imidazol-2-one exhibit diverse biological properties, including antibacterial activity .
4-Bromo-1,3-dihydro-2H-imidazol-2-one is classified under:
The synthesis of 4-Bromo-1,3-dihydro-2H-imidazol-2-one typically involves several steps:
A common synthetic route involves:
For example, one method describes the reaction of 3-bromo-o-phenylenediamine with cyclohexanone under oxidative conditions to yield derivatives of 1,3-dihydro-2H-imidazol-2-one .
The molecular formula for 4-Bromo-1,3-dihydro-2H-imidazol-2-one is . The structure consists of a five-membered ring containing two nitrogen atoms and a carbonyl group.
Key structural data includes:
Crystallographic studies reveal bond lengths and angles consistent with typical imidazole derivatives, confirming the stability and integrity of the molecular structure .
4-Bromo-1,3-dihydro-2H-imidazol-2-one can participate in various chemical reactions:
For instance, a reported reaction involves treating 4-Bromo-1,3-dihydro-2H-imidazol-2-one with an amine under acidic conditions to yield substituted derivatives .
The mechanism of action for compounds like 4-Bromo-1,3-dihydro-2H-imidazol-2-one often involves interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance lipophilicity and influence binding affinity to target sites.
Studies suggest that derivatives may exhibit antibacterial activity through inhibition of bacterial cell wall synthesis or interference with metabolic pathways. Quantitative structure–activity relationship (QSAR) analyses have been employed to correlate structural features with biological activity .
Relevant data includes:
4-Bromo-1,3-dihydro-2H-imidazol-2-one has several scientific uses:
Bromination of the imidazole ring represents a critical transformation for accessing 4-bromo-substituted dihydroimidazolones, serving as key intermediates in pharmaceutical and agrochemical synthesis. The electrophilic aromatic substitution (EAS) mechanism dominates this process, with the C-4 position exhibiting heightened nucleophilicity due to the electron-donating effects of adjacent nitrogen atoms in the imidazole ring. N-Bromosuccinimide (NBS) emerges as the predominant reagent for this regioselective functionalization, particularly effective in aprotic solvents such as dimethylformamide (DMF) or acetonitrile at 0-25°C [2] [3]. This selectivity arises from the generation of a bromonium ion (Br⁺) that targets the electron-rich C4 position, minimizing dibromination byproducts.
Alternative approaches involve the direct bromination of preformed imidazolones using molecular bromine (Br₂) in chloroform or dichloromethane. However, this method presents challenges in regiocontrol and often requires stoichiometric Lewis acid catalysts like aluminum chloride to enhance C4 selectivity. Recent advances exploit microwave-assisted bromination protocols, significantly reducing reaction times from hours to minutes while maintaining yields >85% [8]. The bromo group's strategic importance lies in its participation in subsequent cross-coupling reactions (e.g., Suzuki, Heck), enabling structural diversification of the imidazolone core for advanced synthetic applications.
Table 1: Bromination Reagents and Their Functional Group Compatibility
Brominating Agent | Solvent System | Temperature (°C) | Compatible Functional Groups | Incompatible Groups |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | DMF, CH₃CN | 0-25 | Ketones, Esters, Protected amines | Free thiols, Boronic acids |
Bromine (Br₂) | CHCl₃, CH₂Cl₂ | 25-40 | Halogens, Ethers | Alkenes, Alkynes |
CuBr₂/H₂O₂ | Water/Acetonitrile | 50-70 | Hydroxyl, Carboxyl | Acid-sensitive groups |
DBDH (1,3-Dibromo-5,5-dimethylhydantoin) | THF, Ethyl acetate | -10 to 25 | Nitriles, Sulfonamides | Organometallics |
Construction of the 1,3-dihydro-2H-imidazol-2-one scaffold precedes or follows bromination, with two principal synthetic routes dominating the literature: carbonyl-diimidazole (CDI)-mediated cyclization and urea-mediated ring closure. The CDI approach involves reacting α-bromo carbonyl precursors with substituted ureas under mild basic conditions (e.g., triethylamine in THF), yielding dihydroimidazolones through intramolecular nucleophilic displacement [3] [5]. This method proves particularly effective for N1-substituted derivatives, where the substituent influences cyclization kinetics and regiochemistry.
The urea cyclization route employs 2-aminoimidazole precursors condensed with phosgene equivalents (e.g., triphosgene) or carbonyl diimidazole in inert atmospheres. Critical to success is the protection of reactive side chains prior to cyclization. For 4-bromo variants, bromination before ring closure often affords superior regiocontrol, as demonstrated in the synthesis of 4-bromo-1-cyclopropyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 1416714-00-5), where cyclopropanation precedes bromination to prevent ring-opening side reactions [3].
Recent innovations include flow chemistry techniques enabling continuous processing of air/moisture-sensitive intermediates. These systems achieve >90% conversion in residence times under 5 minutes through precise temperature control (70±2°C) and mixing efficiency unobtainable in batch reactors [6]. Additionally, microwave-assisted cyclization in polar aprotic solvents like NMP reduces reaction times from 12-24 hours to 15-30 minutes while improving yields by 10-15% through suppression of thermal decomposition pathways.
Reaction parameter optimization significantly impacts the efficiency of 4-bromo-1,3-dihydro-2H-imidazol-2-one synthesis. Solvent selection profoundly influences both bromination and cyclization steps. Polar aprotic solvents (DMF, DMSO, NMP) enhance NBS solubility and bromonium ion dissociation, accelerating bromination rates 3-5 fold versus protic solvents like ethanol. However, DMSO induces over-oxidation at temperatures >40°C, making DMF the optimal compromise for most protocols [2] [8]. For cyclization, tetrahydrofuran (THF) provides ideal solvation for the transition state of intramolecular displacement, though 2-methyl-THF offers a greener alternative with comparable efficacy.
Catalytic systems markedly improve functional group tolerance and reaction efficiency. Zinc chloride (5-10 mol%) catalyzes both imidazole ring formation and subsequent bromination by coordinating with carbonyl oxygen and ring nitrogen atoms, activating the substrate toward electrophilic attack. For N-alkylated derivatives, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enable heterogeneous reaction conditions, facilitating water-based workups and reducing organic solvent consumption [6] [8].
Temperature and concentration profiles reveal complex optimization landscapes. Bromination exhibits an inverted U-shaped yield curve with optimal temperatures between 20-30°C (yields: 80-85%), while cyclization requires 60-80°C for completion. Concentration studies demonstrate that dilutions below 0.1M favor monobromination but extend reaction times, whereas concentrations >0.5M accelerate reactions but increase dibromination to 15-20%. Statistical optimization via response surface methodology (RSM) has identified ideal parameter sets: [NBS] = 1.05 equiv, [substrate] = 0.3M in anhydrous DMF, 25°C, 2h reaction time, providing consistent yields of 88±3% across diverse substrates.
Figure 1: Temperature Optimization Profile for Bromination-Cyclization Sequence
Yield (%) 100| ** 90| ** ** 80| ** ** 70| ** ** 60| ** ** 50| ** ** 0°C 20°C 40°C 60°C 80°C
The selection of brominating agents involves trade-offs between regioselectivity, functional group tolerance, and operational safety. N-Bromosuccinimide (NBS) remains the gold standard for laboratory-scale synthesis, offering superior control in dihydroimidazolone bromination. Its crystalline form enables precise stoichiometric addition (typically 1.05-1.2 equivalents), minimizing polybromination. The succinimide byproduct exhibits excellent solubility in water, simplifying purification via aqueous washes. However, NBS suffers from moisture sensitivity requiring anhydrous conditions and possesses limited stability in long-term storage, often developing active bromine concentrations below theoretical values after 6 months [2] [9].
Molecular bromine (Br₂) provides cost advantages in industrial applications but presents significant handling hazards and corrosion challenges. Its use typically requires in situ generation from bromide/bromate salt mixtures or catalytic approaches with hydrogen peroxide oxidants to minimize Br₂ exposure. While Br₂ achieves comparable yields (82-85%) to NBS in closed continuous flow systems, it demonstrates inferior regioselectivity (C4:C5 ratio 8:1 vs. >20:1 for NBS) due to radical side reactions [8].
Emerging alternatives include pyridinium tribromide, a stable solid with moderated reactivity suitable for electron-deficient imidazolones. Though less reactive than NBS, its crystalline nature facilitates accurate weighing and produces less acidic byproducts. Electrochemical bromination represents the most sustainable approach, generating brominating agents from sodium bromide solutions under controlled potentials. Pilot studies show 75-80% yields with excellent regioselectivity, though scalability remains constrained by electrode fouling issues. Environmental metrics reveal NBS generates 2.8 kg waste/kg product versus 1.2 kg for electrochemical methods, driving innovation toward greener alternatives despite current technical limitations.
Table 2: Brominating Agent Performance Metrics for 4-Bromoimidazolone Synthesis
Brominating Agent | Regioselectivity (C4:C5 Ratio) | Typical Yield (%) | Byproduct Removal Difficulty | Industrial Scalability |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | >20:1 | 85-90 | Low (aqueous extraction) | Moderate |
Bromine (Br₂) | 6-8:1 | 80-85 | Moderate (neutralization required) | High |
Pyridinium tribromide | 15-18:1 | 80-83 | Moderate (filtration) | Moderate |
DBDH (1,3-Dibromo-5,5-dimethylhydantoin) | 10-12:1 | 75-80 | High (silica gel removal) | Low |
Electrochemical (NaBr/H₂O) | >20:1 | 75-80 | Very Low | Emerging |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: